molecular formula C15H22N2O4 B2993085 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide CAS No. 1351621-02-7

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2993085
CAS No.: 1351621-02-7
M. Wt: 294.351
InChI Key: DFDNILIVMRLSGF-UHFFFAOYSA-N
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Description

N1-(2-Hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl diamide) backbone with two distinct substituents:

  • N1-substituent: A 2-hydroxy-3-methoxy-2-methylpropyl group, combining polar (hydroxyl and methoxy) and sterically bulky (methyl) features.
  • N2-substituent: A 1-phenylethyl group, introducing aromaticity and lipophilicity.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(12-7-5-4-6-8-12)17-14(19)13(18)16-9-15(2,20)10-21-3/h4-8,11,20H,9-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNILIVMRLSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups enhance its solubility and reactivity, while the phenylethyl moiety provides structural rigidity and specificity. The exact mechanism may vary depending on the biological or chemical context in which it is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s N1-substituent is unique in combining hydroxyl and methoxy groups with a branched methyl group, enhancing hydrophilicity compared to purely aromatic or adamantyl substituents .

Flavoring Agents

  • S336 (CAS 745047-53-4) is a potent umami agonist with a NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day, approved for use as a flavor enhancer .
  • N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)ethyl oxalamide (FEMA 4233) shares similar metabolic pathways (hydrolysis and oxidation) with the target compound, suggesting comparable safety profiles .

Antimicrobial and Antiviral Activity

  • Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) and its metabolites exhibit antimalarial activity, highlighting the role of chloroquinoline substituents in targeting pathogens .
  • N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (compound 13) demonstrates anti-HIV activity by targeting the CD4-binding site, with an LC-MS purity of 90% .

Comparison with Target Compound :
The target compound lacks halogenated or heterocyclic groups critical for antiviral/microbial activity in Ro-series or HIV inhibitors, suggesting its primary application may differ (e.g., flavoring or low-toxicity additives) .

Physicochemical and Metabolic Properties

Solubility and Stability

  • Hydroxyl and methoxy groups in the target compound likely improve water solubility compared to adamantyl or purely aromatic oxalamides (e.g., compound 11 ).
  • The 1-phenylethyl group may enhance lipid membrane permeability, similar to S336’s pyridinylethyl chain .

Metabolism

  • Oxalamides are typically metabolized via hydrolysis (cleaving the oxalamide bond) and oxidation of alkyl/aromatic side chains .
  • The target compound’s branched N1-substituent may slow hydrolysis compared to linear chains (e.g., compound 15 in ).

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a central oxalamide group, which is known for its biological relevance. The presence of hydroxyl and methoxy groups on the alkyl chain enhances its reactivity and potential interactions with various biological targets. The structural formula can be represented as follows:

C15H21N3O4\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{4}

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may influence inflammatory responses by interacting with the NLRP3 inflammasome, a key component in inflammatory signaling pathways. Preliminary studies suggest that these interactions could offer therapeutic benefits in conditions such as myocardial injury following ischemia-reperfusion events.

The mechanism of action for this compound is hypothesized to involve the modulation of inflammatory pathways. Interaction studies using techniques like surface plasmon resonance have shown that related compounds can bind to proteins involved in these pathways, suggesting that this compound may similarly engage with specific molecular targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

  • Preparation of the Oxalamide Backbone : This involves the reaction of oxalic acid derivatives with amines.
  • Functionalization : Introduction of hydroxyl and methoxy groups through various organic reactions.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
4-chloro-N-(2-hydroxyphenyl)benzamideContains a hydroxyl group on a phenyl ringLacks methoxy substitution, affecting reactivity
4-chloro-N-(3-methoxypropyl)benzamideContains a methoxy group but lacks hydroxylDifferent biological activity profile
4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamideContains both hydroxyl and methoxy groupsSimilarity in functional groups but different positioning

The unique combination of functional groups and their positions in this compound may influence its reactivity and biological interactions differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related oxalamides, focusing on their anti-inflammatory effects:

  • Inflammatory Response Modulation : A study demonstrated that oxalamides could significantly reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cell Signaling Pathways : Research indicated that similar compounds influence key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, highlighting their therapeutic potential.

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